molecular formula C7H9F3OSn B14248634 1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one CAS No. 359779-58-1

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one

Cat. No.: B14248634
CAS No.: 359779-58-1
M. Wt: 284.85 g/mol
InChI Key: PZTHJIJOGXSTKN-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is an organotin compound with the molecular formula C7H9F3OSn. This compound is notable for its unique combination of trifluoromethyl and trimethylstannyl groups, which impart distinct chemical properties. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one can be synthesized through several methods. One common approach involves the reaction of tetrahydropyridines, obtained by the Diels-Alder reaction from α,β-unsaturated N,N-dimethylhydrazones and methyl acrylate, with acetylenes activated with the trifluoroacetyl group . This reaction leads to the formation of polysubstituted trifluoroacylated tetrahydroazocines.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action for 1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one involves its reactivity with various chemical groups. The trifluoroacetyl group activates acetylenes, facilitating addition and cycloaddition reactions . The trimethylstannyl group can also participate in organometallic reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-4-(trimethylstannyl)but-3-yn-2-one is unique due to the presence of both trifluoromethyl and trimethylstannyl groups. This combination imparts distinct reactivity and makes it valuable in various chemical syntheses and research applications.

Properties

CAS No.

359779-58-1

Molecular Formula

C7H9F3OSn

Molecular Weight

284.85 g/mol

IUPAC Name

1,1,1-trifluoro-4-trimethylstannylbut-3-yn-2-one

InChI

InChI=1S/C4F3O.3CH3.Sn/c1-2-3(8)4(5,6)7;;;;/h;3*1H3;

InChI Key

PZTHJIJOGXSTKN-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C#CC(=O)C(F)(F)F

Origin of Product

United States

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